molecular formula C15H15BrN2O2S B7545716 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B7545716
M. Wt: 367.3 g/mol
InChI Key: CUTUAWGRJQRPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C17H17BrN2O2S and has a molecular weight of 401.3 g/mol. It is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of PKC theta. This compound binds to the ATP-binding site of PKC theta and prevents its activation. This leads to a decrease in T-cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several biochemical and physiological effects. It has been found to inhibit the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) in T-cells. It also inhibits the activation of nuclear factor of activated T-cells (NFAT), which is involved in the transcription of genes involved in T-cell activation and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for PKC theta. This allows for the specific inhibition of this kinase without affecting other PKC isoforms. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in scientific research. One area of interest is its potential use in the treatment of autoimmune diseases and transplant rejection. Further studies are needed to determine the efficacy and safety of this compound in humans. Another future direction is the development of more potent and selective inhibitors of PKC theta based on the structure of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Synthesis Methods

The synthesis of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves several steps. The first step is the reaction of 3-bromopyridine with cyclopropylamine to form N-cyclopropyl-3-bromopyridin-2-amine. This intermediate is then reacted with benzenesulfonyl chloride to form N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. Finally, the addition of bromine to this compound leads to the formation of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Scientific Research Applications

2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in scientific research. One of the main areas of interest is its role as a selective inhibitor of protein kinase C (PKC) theta. PKC theta is a serine/threonine kinase that plays a crucial role in T-cell activation and proliferation. Inhibition of PKC theta has been shown to have therapeutic potential in the treatment of autoimmune diseases and transplant rejection.

properties

IUPAC Name

2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-14-5-1-2-6-15(14)21(19,20)18(13-7-8-13)11-12-4-3-9-17-10-12/h1-6,9-10,13H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTUAWGRJQRPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

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